

Structural Characterization & Crystal Engineering of 2-Bromo-6-iodoquinoline

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Compound of Interest

Compound Name: 2-Bromo-6-iodoquinoline

Cat. No.: B13690326

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CAS: 1026805-93-5 | Formula: C

H

BrIN | MW: 333.95 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary

This technical guide outlines the structural characterization and solid-state analysis of **2-Bromo-6-iodoquinoline**, a critical bifunctional scaffold in medicinal chemistry and materials science. While **2-bromo-6-iodoquinoline** is commercially available as a building block for Suzuki-Miyaura and Sonogashira couplings, its specific crystallographic signature represents a high-value target for crystal engineering.

The presence of two distinct halogen atoms (Bromine at C2, Iodine at C6) on a planar aromatic core creates a competitive landscape for intermolecular interactions. This guide provides a rigorous protocol for obtaining single crystals, collecting X-ray diffraction (XRD) data, and analyzing the resulting halogen-bonding networks. It is designed for researchers seeking to leverage the distinct

-hole potentials of I vs. Br for supramolecular assembly.

Molecular Architecture & Theoretical Framework

The Halo-Quinoline Scaffold

The quinoline core is a planar, electron-deficient heterocycle. In **2-bromo-6-iodoquinoline**, the electron density distribution is heavily modulated by the nitrogen atom and the two halogens.

- Nitrogen (N1): Acts as a strong Lewis base (halogen bond acceptor).
- Iodine (C6): The "soft," highly polarizable halogen. It exhibits a large, positive electrostatic potential region (the -hole) along the C-I bond axis, making it a potent halogen bond donor.
- Bromine (C2): "Harder" than iodine with a smaller -hole. Its proximity to the ring nitrogen (ortho-position) often results in intramolecular repulsion or specific solvation effects.

Competitive Halogen Bonding

A key objective in crystallizing this molecule is to determine the hierarchy of supramolecular synthons. Based on polarizability (

), the predicted dominant interaction is the C(6)-I...N(1) intermolecular halogen bond.

| Interaction Type | Donor Site (-hole) | Acceptor Site | Predicted Strength | Geometry |
|------------------|--------------------|------------------|------------------------|--------------------|
| Primary XB | C(6)-I | N(1) (Quinoline) | Strong (~20–30 kJ/mol) | Linear () |
| Secondary XB | C(2)-Br | Br / I / -system | Weak (~5–10 kJ/mol) | Type I or Type II |
| - Stacking | Aromatic Ring | Aromatic Ring | Moderate | Parallel Displaced |

Experimental Protocol: Crystallization & Data

Collection

Crystal Growth Strategy

Obtaining diffraction-quality single crystals of di-haloquinolines requires balancing solubility with supersaturation kinetics to avoid twinning.

Recommended Solvent Systems:

- **Slow Evaporation (Primary):** Dissolve 20 mg in 2 mL of Chloroform/Ethanol (1:1 v/v). The ethanol disrupts weak H-bonding, while chloroform solvates the halogens. Allow to evaporate at 4°C to reduce thermal disorder.
- **Vapor Diffusion (Secondary):** Dissolve in minimal Dichloromethane (DCM); diffuse Hexane or Pentane vapor into the solution. This method yields purer crystals if the starting material contains trace isomers.

X-Ray Diffraction (XRD) Workflow

High-quality data collection is essential to resolve the electron density around the heavy iodine atom and accurately model the anisotropic displacement parameters (ADPs).

Step-by-Step Protocol:

- **Mounting:** Select a block-like crystal (approx. 0.2 x 0.1 x 0.1 mm). Mount on a MiTeGen loop using perfluoropolyether oil.
- **Temperature Control:** Cool to 100 K immediately.
 - Reasoning: Heavy atoms like Iodine exhibit significant thermal motion at room temperature, which smears electron density and obscures weak intermolecular contacts.
- **Data Collection:**
 - Source: Mo-K

(

Å) is preferred over Cu-K

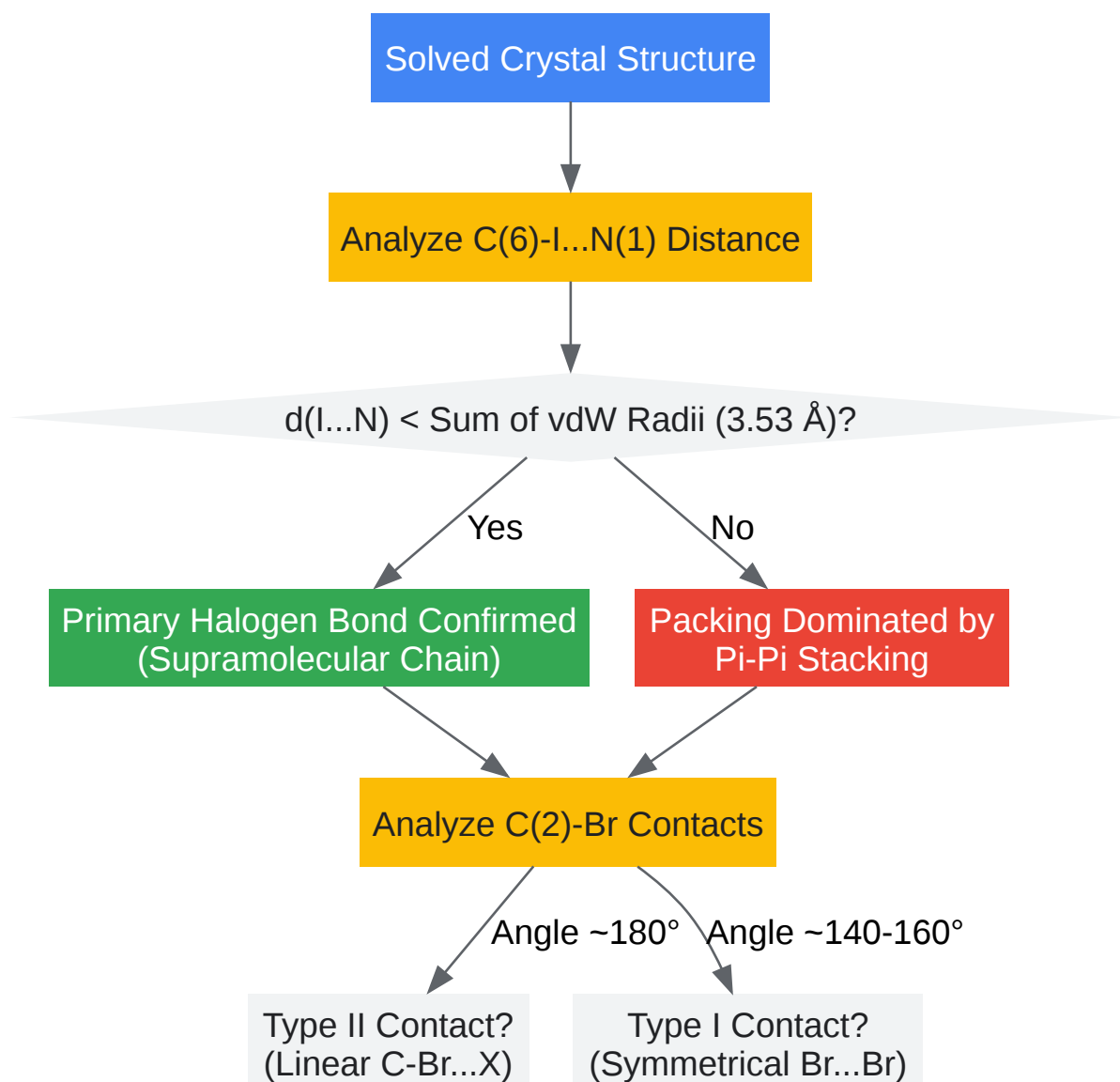
to minimize absorption effects from Iodine (

is high).

- Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate absorption correction.
- Reduction & Refinement:
 - Apply a multi-scan absorption correction (SADABS or equivalent).
 - Solve using Intrinsic Phasing (SHELXT).
 - Refine (SHELXL) with anisotropic ADPs for all non-hydrogen atoms.

Structural Analysis & Logic

The following diagram illustrates the decision logic for characterizing the intermolecular interactions once the structure is solved.



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Caption: Logic flow for classifying the dominant supramolecular synthons in **2-bromo-6-iodoquinoline** crystals.

Interpreting the Halogen Bond (XB)

In the resolved structure, measure the Reduction Ratio (

) for the C-I...N interaction:

- : Indicates a strong, structure-directing halogen bond.

- Angle (): The C-I...N angle should be close to 180° (typically 170°–178°) to maximize the overlap between the Iodine σ -hole and the Nitrogen lone pair.

Type I vs. Type II Halogen Contacts

The Bromine atom at C2 is sterically crowded. You will likely observe Type I contacts (symmetrical, dispersion-driven) rather than Type II (electrostatic).

- Type I:
(Clash-like, dispersion).
- Type II:
(Electrophile-Nucleophile).

Applications in Drug Development

Understanding this structure allows for precise Topochemical Control.

- Selective Functionalization: The crystal structure reveals which halogen is more accessible. If the C(6)-I is buried in a strong I...N bond, the C(2)-Br may be kinetically more available for surface reactions in solid-state mechanochemistry.
- Solubility Engineering: Polymorphs driven by different halogen bonding networks often exhibit distinct dissolution rates, a critical parameter for pharmaceutical intermediates.

References

- Compound Source: **2-Bromo-6-iodoquinoline** (CAS 1026805-93-5).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Accela ChemBio / Bidepharm Commercial Listings.
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